
epi-Sancycline Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
依匹-圣西克林盐酸盐: 是一种与四环素类抗生素相关的半合成抗生素。 它是圣西克林的4-差向异构体,分子式为C21H23ClN2O7,分子量为450.87 。 四环素类抗生素以其广谱抗菌活性而闻名,用于治疗各种细菌感染 .
准备方法
合成路线和反应条件: 依匹-圣西克林盐酸盐的制备涉及圣西克林的差向异构化。 一种方法包括在催化剂的作用下,在氢气环境中,将圣西克林在醇和酸的混合溶剂中进行反应 。 醇可以是C1到C6的醇,酸可以是硫酸、氢溴酸、甲磺酸、对甲苯磺酸、高氯酸或磷酸 .
工业生产方法: 依匹-圣西克林盐酸盐的工业生产遵循类似的合成路线,但针对更高的产率、更少的副产物和更易于后处理进行了优化。 该工艺旨在具有成本效益且环保 .
化学反应分析
反应类型: 依匹-圣西克林盐酸盐会经历各种化学反应,包括氧化、还原和取代。 这些反应对于四环素类抗生素来说是典型的 .
常用试剂和条件:
氧化: 通常使用琼斯氧化法,涉及三氧化铬和硫酸在丙酮中的反应.
取代: 与格氏试剂反应,引入烷基.
主要产物: 这些反应形成的主要产物包括具有改变的抗菌特性的修饰四环素衍生物 .
科学研究应用
化学: 依匹-圣西克林盐酸盐用于合成新型四环素衍生物。 其独特的结构允许探索新的化学修饰 .
生物学: 在生物学研究中,依匹-圣西克林盐酸盐用于研究细菌中蛋白质合成的抑制。 它作为模型化合物来理解四环素类抗生素的作用机制 .
医学: 依匹-圣西克林盐酸盐在治疗对其他四环素类抗生素耐药的细菌感染方面具有潜在的治疗应用。 其广谱活性使其成为临床环境中宝贵的抗生素 .
作用机制
依匹-圣西克林盐酸盐通过抑制细菌中的蛋白质合成发挥其抗菌作用。它与 30S 核糖体亚基结合,阻止氨酰-tRNA 附着到核糖体受体 (A) 位点。 此作用抑制氨基酸添加到正在生长的肽链中,有效地停止细菌蛋白质合成 .
相似化合物的比较
类似化合物:
四环素: 母体化合物,具有类似的作用机制,但药代动力学不同.
多西环素: 第二代四环素,具有提高的口服生物利用度和更长的半衰期.
米诺环素: 以其增强的抗耐药细菌活性而闻名.
替加环素: 第三代四环素,具有更广泛的活性范围.
独特性: 依匹-圣西克林盐酸盐因其差向异构体结构而独一无二,与其他四环素相比,它具有独特的药理特性。 它能够克服某些细菌耐药机制,使其成为四环素家族的宝贵补充 .
属性
分子式 |
C21H23ClN2O7 |
|---|---|
分子量 |
450.9 g/mol |
IUPAC 名称 |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H |
InChI 键 |
CIJFGLCHAOVWRZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


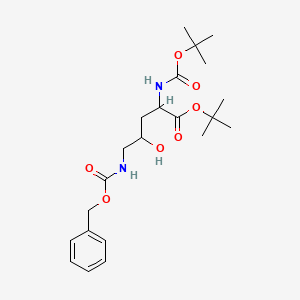
![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)

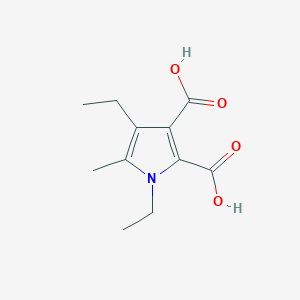
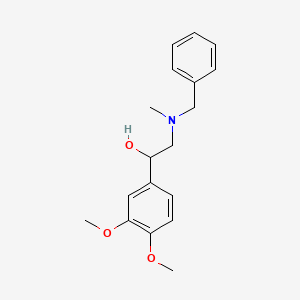
![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)
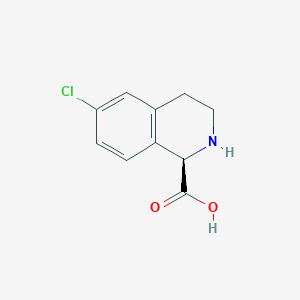

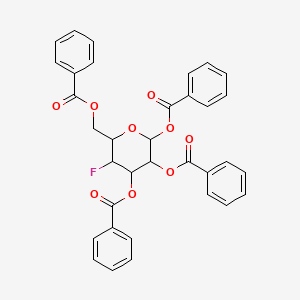
![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)

![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)

![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)
